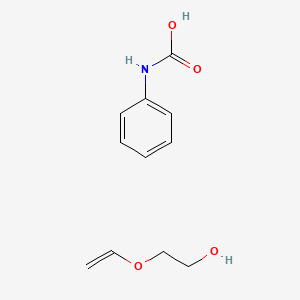
Phenylcarbamic acid--2-(ethenyloxy)ethan-1-ol (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenylcarbamic acid–2-(ethenyloxy)ethan-1-ol (1/1) is a chemical compound with the molecular formula C11H15NO4 This compound is known for its unique structure, which combines a phenylcarbamic acid moiety with an ethenyloxyethanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenylcarbamic acid–2-(ethenyloxy)ethan-1-ol typically involves the reaction of phenyl isocyanate with 2-(ethenyloxy)ethanol. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions may include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Phenylcarbamic acid–2-(ethenyloxy)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the ethenyloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Conditions for substitution reactions may involve bases like sodium hydroxide (NaOH) or acids like hydrochloric acid (HCl).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl compounds, while reduction can produce amines or alcohols.
Scientific Research Applications
Phenylcarbamic acid–2-(ethenyloxy)ethan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which Phenylcarbamic acid–2-(ethenyloxy)ethan-1-ol exerts its effects involves interactions with molecular targets and pathways. The phenylcarbamic acid moiety can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The ethenyloxyethanol group may enhance the compound’s solubility and bioavailability, facilitating its action in biological systems.
Comparison with Similar Compounds
Similar Compounds
2-Benzyloxyethanol: Similar in structure but with a benzyloxy group instead of an ethenyloxy group.
Phenylcarbamic acid derivatives: Various derivatives with different substituents on the phenyl ring or carbamic acid moiety.
Uniqueness
Phenylcarbamic acid–2-(ethenyloxy)ethan-1-ol is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties
Properties
CAS No. |
870539-00-7 |
|---|---|
Molecular Formula |
C11H15NO4 |
Molecular Weight |
225.24 g/mol |
IUPAC Name |
2-ethenoxyethanol;phenylcarbamic acid |
InChI |
InChI=1S/C7H7NO2.C4H8O2/c9-7(10)8-6-4-2-1-3-5-6;1-2-6-4-3-5/h1-5,8H,(H,9,10);2,5H,1,3-4H2 |
InChI Key |
FBCMWPTUIZPOFC-UHFFFAOYSA-N |
Canonical SMILES |
C=COCCO.C1=CC=C(C=C1)NC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


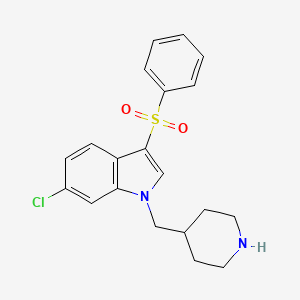
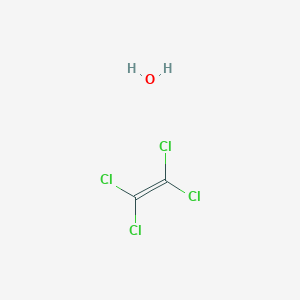
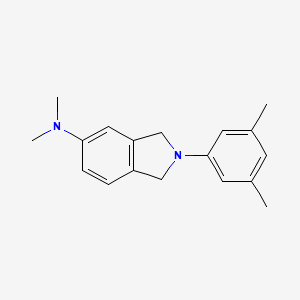
![Zinc, bromo[[4-(methoxycarbonyl)phenyl]methyl]-](/img/structure/B12542933.png)
![(2S)-1-[(Benzyloxy)carbonyl]-4-phenylpyrrolidine-2-carboxylate](/img/structure/B12542934.png)
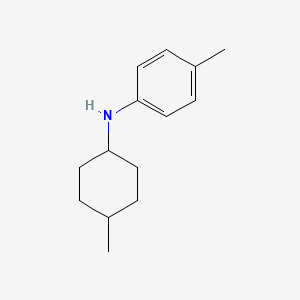
![N-[Bis(trimethylsilyl)methyl]-1-phenylmethanimine](/img/structure/B12542944.png)
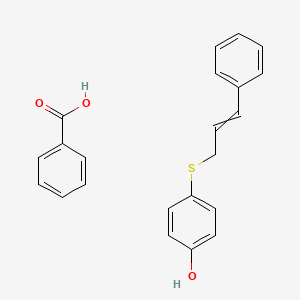

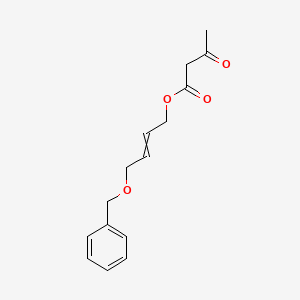
![6,6-Dimethyl-6H-pyrano[2,3-f][2,1,3]benzoxadiazole](/img/structure/B12542976.png)
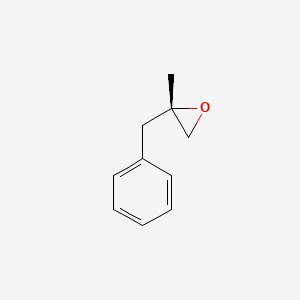
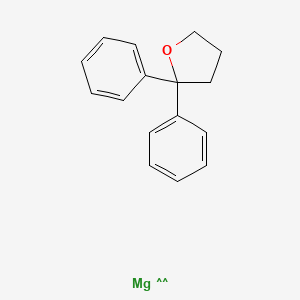
![5-[(Benzyloxy)methyl]-4,5-dihydro-1,2-thiazole](/img/structure/B12542995.png)
